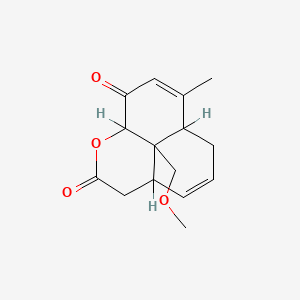
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(1,8-bc)pyran-2,7-dione, 3,3a,6,6a,9a,9b-hexahydro-9b-(methoxymethyl)-7-methyl-, (3aalpha,6abeta,9aalpha,9balpha)- is a complex organic compound belonging to the class of naphthopyrans
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthopyrans typically involves multi-step organic reactions. Common starting materials include naphthalene derivatives and pyran precursors. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and safety. The methods used in industrial settings are often optimized for cost-effectiveness and environmental sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Naphthopyrans can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for their potential therapeutic effects and as components in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of naphthopyrans involves their interaction with specific molecular targets and pathways. These compounds can modulate biological processes by binding to enzymes, receptors, or other proteins, thereby influencing cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Naphthofurans: Similar structure but with a furan ring instead of a pyran ring.
Naphthoquinones: Oxidized derivatives with quinone functionality.
Naphthalenes: Basic structure without the pyran ring.
Uniqueness
Naphthopyrans are unique due to their specific ring structure and functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
104265-18-1 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
13-(methoxymethyl)-10-methyl-2-oxatricyclo[7.3.1.05,13]trideca-6,10-diene-3,12-dione |
InChI |
InChI=1S/C15H18O4/c1-9-6-12(16)14-15(8-18-2)10(7-13(17)19-14)4-3-5-11(9)15/h3-4,6,10-11,14H,5,7-8H2,1-2H3 |
Clave InChI |
NTHFPMAPVSAVSJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2C3(C1CC=CC3CC(=O)O2)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14157386.png)
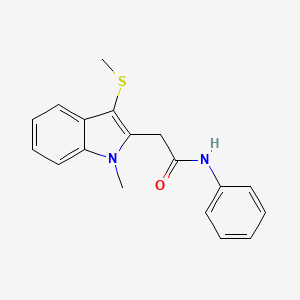
![1,3-Dimethyl-5-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14157397.png)
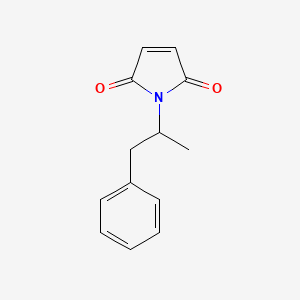
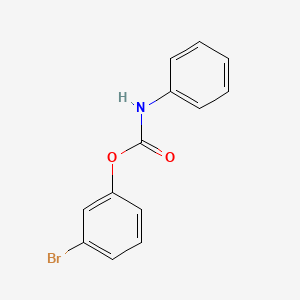
![3,4-dihydroisoquinolin-2(1H)-yl[2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B14157418.png)
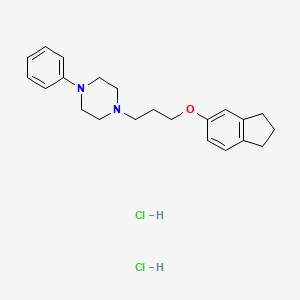
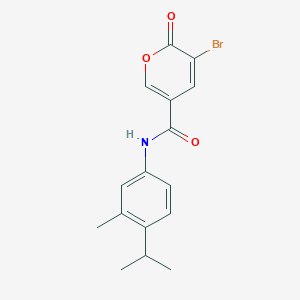
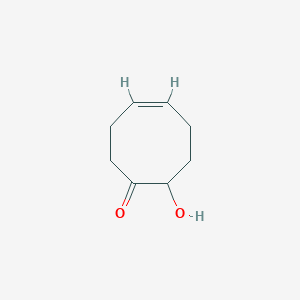
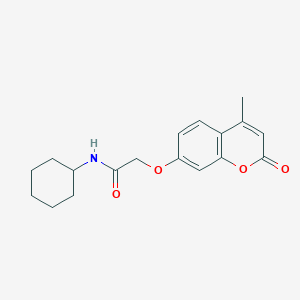
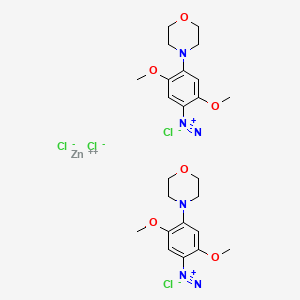
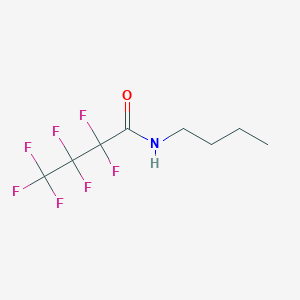
![4-[(1,1-Dimethylethoxy)carbonyl]-I+/--methyl-L-phenylalanine](/img/structure/B14157450.png)
